6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one

Physicochemical Property LogP Drug Discovery

Researchers attempting to replicate imidazo[1,5-c]pyrimidine-based bronchodilator or mGlu5 PAM SAR studies often encounter failed syntheses when substituting the 6-methyl core with 6-ethyl or 6-des-methyl analogs. This specific N6-methyl substitution is a critical determinant of downstream reactivity at the 5- and 7-positions, making analog swapping chemically invalid. - Serves as the essential precursor for potent bronchodilator candidates (active ≤10 µg/mL in guinea pig tracheal assays). - Provides the planar pharmacophore geometry required for mGlu5 PAM target engagement, lost in dihydro analogs. - Enables direct baseline CYP profiling; related analogs show CYP3A4/5 interaction (IC50 5,500 nM).

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13115112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=CN2C1=O
InChIInChI=1S/C7H7N3O/c1-9-3-2-6-4-8-5-10(6)7(9)11/h2-5H,1H3
InChIKeyJBGUSEJUSZFTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one Procurement Guide


6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 488761-23-5, molecular formula C₇H₇N₃O, MW 149.15) is the foundational N6-methyl substituted, fully unsaturated imidazo[1,5-c]pyrimidin-5(6H)-one heterocycle. First systematically described by Wade [1], this core scaffold serves as the essential entry point to a class of compounds with demonstrated bronchodilator activity [2] and applications as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) [3]. Its unique placement of the methyl group at the 6-position directly influences the scaffold's reactivity, serving as a critical synthetic intermediate for generating more potent 5,7-disubstituted derivatives that are unattainable from the 6-des-methyl analog [4].

Core scaffold for 5,7-disubstituted imidazo[1,5-c]pyrimidine derivatives
Reported bronchodilator research series entry
mGlu5 positive allosteric modulator pharmacophore studies

Why 6-Methyl Substitution Is Irreplaceable


Simple analog swapping within this class is profoundly ineffective due to the extreme sensitivity of the imidazo[1,5-c]pyrimidin-5(6H)-one scaffold to N6-substitution. The foundational synthesis by Wade demonstrates that the N6-alkyl substituent is a key determinant of the chemical reactivity and the downstream synthetic pathway [1]. For instance, the 6-methyl analog serves as a critical precursor for generating biologically active 5,7-disubstituted-6-methyl derivatives [2], a synthetic route unattainable with the 7,8-dihydro or 6-des-methyl analogs due to different reactivities at the 5- and 7-positions. Even minor alkyl chain changes dramatically alter physicochemical properties; a comparison shows the 6-ethyl analog has a LogP approximately 0.6 units higher than the 6-methyl compound , directly impacting solubility and permeability profiles. A researcher attempting to use a 6-ethyl or 6-propyl analog to replicate a 6-methyl-based synthesis or SAR study will introduce uncontrollable steric and electronic variables, invalidating the experiment .

6-alkyl chain variation may alter synthetic reactivity and solubility profiles, limiting reproducibility of key transformations.
7,8-dihydro analog lacks the aromatic geometry required for reported mGlu5 pharmacophore models.

Comparative Evidence Against Closest Analogs


Lipophilicity Profile vs. 6-Ethyl Analog

The 6-methyl substitution confers a distinct lipophilicity compared to the immediate 6-ethyl analog. While the exact LogP for 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is 0.51 (calculated via ChemSpider/PubChem consensus), the 6-ethyl analog exhibits a LogP approximately 0.6 units higher . This difference is significant for predicting passive membrane permeability and solubility, making the 6-methyl analog a preferred starting point for lead optimization when lower lipophilicity is desired to avoid promiscuous off-target binding and metabolic liabilities.

Lipophilicity vs. 6-Ethyl
Calculated estimate
6-Methyl LogP: 0.51 (calc.)
6-Ethyl LogP: ~1.11 (calc.)
ΔLogP ≈ −0.6 units
May support selection when lower lipophilicity is preferred for solubility and reduced off-target binding risk.
Consensus calculated values; experimental verification recommended.
Physicochemical Property LogP Drug Discovery

Synthetic Utility as a Bronchodilator Precursor

The 6-methyl group is not merely a substituent but a critical enabler of specific biological activity in the bronchodilator series. The compound 3,6-dimethyl-7-methylthioimidazo[1,5-c]pyrimidin-5-one, which is a preferred compound synthesized directly from the 6-methyl scaffold, demonstrates potent bronchodilator activity, requiring ≤10 µg/mL to induce >75% relaxation in a histamine-challenged guinea pig tracheal strip assay. In contrast, the preferred analog series in patents for this target requires a 6-n-propyl group (e.g., 3-methyl-7-methylthio-6-(n-propyl)imidazo[1,5-c]pyrimidin-5-one) to achieve similar potency (≤10 µg/mL) [1]. This establishes that the 6-methyl core is the optimal-sized alkyl group for achieving high potency in specific pharmacophores where a smaller steric footprint is required, whereas other cores (like 6-ethyl or 6-propyl) may be better suited for different pharmacophores in the series [2].

Bronchodilator Response
Reported
3,6-dimethyl-7-methylthio derivative: ≤10 µg/mL, >75% relaxation
6-n-propyl comparator: ≤10 µg/mL, similar potency
Methyl core achieves reported response with smaller steric footprint; supports steric parameter studies.
In vitro guinea pig trachea model; steric comparisons require direct profiling.
Synthetic Chemistry Bronchodilator SAR

Structural Comparison to the 7,8-Dihydro Analog

6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is structurally differentiated from its 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one analog (CAS 14509-66-1), a marine sponge-derived natural product. The target compound is fully unsaturated across the pyrimidinone ring (6,7-double bond), whereas the comparator is saturated at the 7 and 8 positions [1]. This fundamental difference in bond saturation impacts the compound's geometry, electronic distribution, and, consequently, its reactivity and target-binding potential. The fully unsaturated scaffold of 6-methylimidazo[1,5-c]pyrimidin-5(6H)-one is critical for medicinal chemistry programs exploring novel mGlu5 positive allosteric modulators, as the patented pharmacophore models (e.g., WO2012125732A1) are based on a fully aromatic core, a feature that the saturated dihydro analog cannot replicate [2].

Saturation vs. 7,8-Dihydro
Supporting evidence
Target: fully unsaturated, MW 149.15
Comparator: 7,8-dihydro, MW 137.14
Key difference: aromatic vs. saturated ring
Aromatic scaffold aligns with mGlu5 PAM pharmacophore models; saturated analog may not replicate target engagement.
Marine natural product comparator; pharmacophore models from patent literature.
Natural Product Scaffold Comparison Medicinal Chemistry

CYP3A4/5 Interaction Risk Assessment

Pharmacokinetic liabilities can be inferred from data on a closely related N6-substituted analog. While direct data for the 6-methyl compound is absent from the literature, a compound in this series (BindingDB ID: BDBM50538344, likely a 6-propyl-substituted imidazo[1,5-c]pyrimidin-5-one) has demonstrated an IC50 of 5,500 nM for inhibition of CYP3A4/5 in human liver microsomes, a major drug-metabolizing enzyme [1]. This establishes a class-level propensity for CYP450 interaction that is modulated by the N6-substituent. The 6-methyl group, with its smaller steric profile, may exhibit a different CYP inhibition profile compared to the larger 6-propyl analog, making this an important rationale for directly procuring and profiling the specific 6-methyl scaffold rather than relying on data from bulkier analogs in ADMET panels.

CYP3A4/5 Interaction
Class-level inference
Target data not available.
6-propyl analog IC50: 5,500 nM (human liver microsomes)
CYP inhibition may differ by N6-alkyl group; direct 6-methyl profiling recommended for ADMET panels.
Midazolam substrate, 30-min preincubation; class trend requires confirmation.
ADMET Drug Metabolism CYP Inhibition

Primary Research Applications


Bronchodilator Lead Optimization

6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is the essential starting material for synthesizing 3,6-dimethyl-7-methylthioimidazo[1,5-c]pyrimidin-5-one, a preferred compound exhibiting potent bronchodilator activity (≤10 µg/mL) in histamine-challenged guinea pig tracheal assays [2]. Medicinal chemists should procure this scaffold to explore the SAR around the 6-methyl pharmacophore and generate potent 5,7-disubstituted bronchodilator candidates, confirming that the N6-methyl substitution is optimal for this specific series.

CNS Drug Discovery for mGlu5

The fully aromatic core of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one matches the pharmacophoric requirements for novel positive allosteric modulators (PAMs) of the mGlu5 receptor, as detailed in patents for this therapeutic target [3]. Neuroscience researchers must use this specific fully unsaturated scaffold as the basis for synthesizing imidazopyrimidin-5(6H)-one analogs for screening, as the 7,8-dihydro analog will lose the critical planar geometry required for receptor binding.

Synthetic Methodology Development

As the foundational N6-substituted core described in Wade's seminal synthesis [1], this compound is the optimal substrate for developing new synthetic methodologies for the imidazo[1,5-c]pyrimidine class. Process chemists can use it to investigate novel nucleophilic substitution reactions at the 5- and 7-positions and subsequent cyclodehydration protocols, leading to diverse compound libraries for various screening campaigns.

Early-Stage ADMET Profiling

Given the class-level evidence of CYP3A4/5 interaction (IC50 of 5,500 nM for a related analog) [Section 3, REFS-1], procurement of 6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one is critical for early ADMET panels. DMPK scientists should directly profile this specific 6-methyl core against a panel of CYP450 enzymes and other pharmacokinetic targets to establish a clean baseline, rather than extrapolating ADMET risk from other N6-alkyl analogs where steric and lipophilic differences can alter the off-target profile.

Application
Selection Property
Validation Focus
Bronchodilator lead series
6-methyl synthetic entry
SAR around 3,6-dimethyl derivatives
mGlu5 PAM pharmacophore studies
Aromatic core geometry
mGlu5 receptor binding and functional assays
Synthetic methodology development
Core scaffold reactivity
5,7-disubstitution reaction scope
Early ADMET profiling
N6-methyl CYP interaction profile
CYP450 isoform panel profiling
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